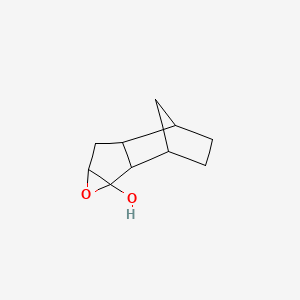![molecular formula C9H15NO2 B11913713 1-Azaspiro[4.4]nonane-2-carboxylic acid CAS No. 96798-47-9](/img/structure/B11913713.png)
1-Azaspiro[4.4]nonane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[44]nonane-2-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₁₅NO₂ It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.4]nonane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of radical chemistry, where free radicals are used to form the spirocyclic structure. For example, the stannyl radical-promoted reaction of certain uracil derivatives can yield 1-oxa-6-azaspiro[4.4]nonane bicyclic nucleosides .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[4.4]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the spirocyclic structure .
Applications De Recherche Scientifique
1-Azaspiro[4.4]nonane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-Azaspiro[4.4]nonane: Another spirocyclic compound with similar structural features.
1-Azaspiro[4.4]nonane-3-one: A derivative with a ketone group instead of a carboxylic acid.
Uniqueness: 1-Azaspiro[4.4]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group.
Propriétés
Numéro CAS |
96798-47-9 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-azaspiro[4.4]nonane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-3-6-9(10-7)4-1-2-5-9/h7,10H,1-6H2,(H,11,12) |
Clé InChI |
ZXMYUPJTDAGGFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCC(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)

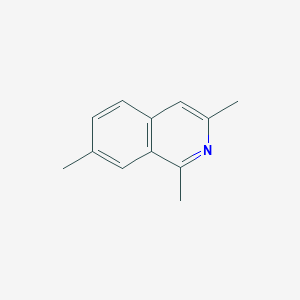
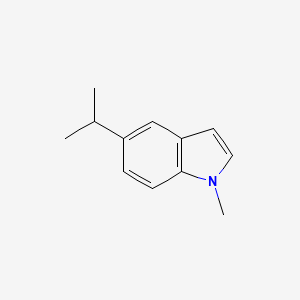
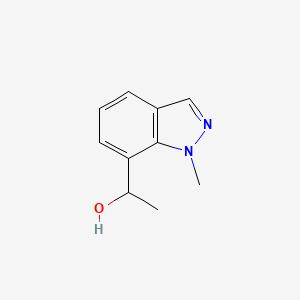

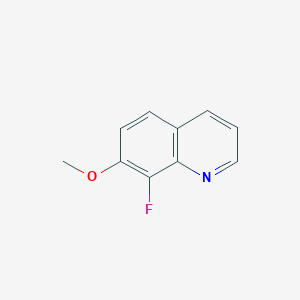


![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)

